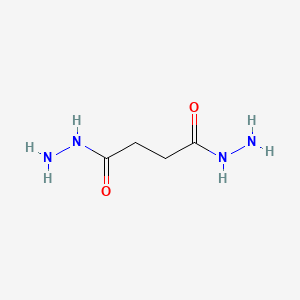

Succinic dihydrazide

Beschreibung

The exact mass of the compound Succinohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

butanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOMFAYPHBFMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194363 | |

| Record name | Succinic dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-43-4 | |

| Record name | Succinic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4146-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinic dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3WMY7S4LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Succinic Dihydrazide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic dihydrazide (SDH), a versatile molecule with applications ranging from pharmaceutical intermediates to crosslinking agents, is a compound of significant interest in chemical and biomedical research.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It includes a detailed experimental protocol for its preparation, a summary of its key physical and spectroscopic properties in tabular format for easy reference, and a visual representation of the synthesis workflow. This document is intended to serve as a practical resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as butanedihydrazide, is a symmetrical molecule featuring two hydrazide functional groups attached to a succinyl backbone.[3][4] Its chemical structure allows it to act as a bidentate ligand in the formation of metal complexes and as a building block in the synthesis of various heterocyclic compounds, including pyrazoles and oxadiazoles.[1][4] Furthermore, derivatives of succinic acid hydrazide have shown potential biological activities, making it a valuable scaffold in drug discovery.[1] This guide will focus on the practical aspects of its laboratory-scale synthesis and the analytical techniques used for its comprehensive characterization.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the hydrazinolysis of a succinic acid diester, such as diethyl succinate or dimethyl succinate, with hydrazine hydrate.[5] An alternative route involves the reaction of succinic acid with hydrazine hydrate, often facilitated by a catalyst.[1] The following section details a typical experimental protocol based on the reaction of diethyl succinate with hydrazine hydrate.

Experimental Protocol: Synthesis from Diethyl Succinate

This protocol is adapted from established methods for the preparation of hydrazide compounds.[6]

Materials:

-

Diethyl succinate

-

Hydrazine hydrate (80% solution)

-

Methanol (optional, as solvent)

-

Ethanol (for washing)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Büchner funnel and flask

-

Vacuum source

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl succinate and hydrazine hydrate. A typical molar ratio of ester to hydrazine hydrate is 1:1.2 to 1:1.5.[6] For example, for 1 mole of diethyl succinate, use 1.2 moles of 80% hydrazine hydrate. The reaction can be carried out neat or with a solvent like methanol.[5]

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction temperature is typically controlled between 95-115°C.[6] The reaction is monitored for its completion, which usually takes several hours (e.g., 6-8 hours).[5][6] During the reaction, the byproduct ethanol and water can be distilled off using a fractionation or rectification column to drive the reaction to completion.[6]

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate as a white solid. If the reaction was performed neat, the excess hydrazine hydrate, water, and any unreacted diethyl succinate are removed by vacuum distillation.[6]

-

Purification: The crude product is collected by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified this compound under vacuum to obtain a white crystalline powder. The reported yield for this method is typically high, often exceeding 89%.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The following sections provide a summary of the expected characterization data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₄O₂ | [3][5][7] |

| Molecular Weight | 146.15 g/mol | [3][7] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 170-171 °C (lit.) | [2][5] |

| Water Solubility | Soluble | [5] |

Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR | DMSO-d₆ | ~2.3 | s | -CH₂-CH₂- | [8] |

| ¹H NMR | DMSO-d₆ | ~4.15 | s | -NH₂ | [4] |

| ¹H NMR | DMSO-d₆ | ~8.97 | s | -NH- | [4] |

| ¹³C NMR | DMSO-d₆ | ~29.5 | - | -C H₂-C H₂- | [4] |

| ¹³C NMR | DMSO-d₆ | ~169.8 | - | -C=O | [4] |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3312, 3287 | Strong | N-H stretching (symmetric) | [9] |

| 1627, 1608 | Strong | C=O stretching (Amide I) | [9] |

| 1532 | Medium | N-H bending (Amide II) | [9] |

| Technique | m/z | Interpretation | Reference |

| GC-MS (EI) | 115 | Top Peak | [3] |

| GC-MS (EI) | 55 | 2nd or 3rd Highest Peak | [3] |

| GC-MS (EI) | 31 | 3rd Highest Peak | [3] |

| Exact Mass | 146.08037557 | [M]⁺ | [3][5] |

Thermal Analysis

Safety Information

This compound is harmful if swallowed.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and tabulated analytical data offer a valuable resource for researchers and professionals. The straightforward synthesis and the versatile chemical nature of this compound make it a readily accessible and important building block for further chemical exploration and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. This compound | C4H10N4O2 | CID 72491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound|lookchem [lookchem.com]

- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

Succinic Dihydrazide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic dihydrazide, also known as butanedihydrazide, is a versatile molecule with significant applications in pharmaceuticals, agrochemicals, and polymer science.[1] Its symmetrical structure, featuring two hydrazide functional groups, allows it to serve as a valuable building block in the synthesis of a wide array of bioactive molecules and as a crosslinking agent.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways pertinent to drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in water. Key chemical and physical properties are summarized in the tables below for easy reference.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | butanedihydrazide | |

| Synonyms | Succinhydrazide, Succinyl dihydrazide, Butanediohydrazide | [1] |

| CAS Number | 4146-43-4 | [1] |

| Molecular Formula | C4H10N4O2 | [1][2] |

| Molecular Weight | 146.15 g/mol | [1][3][2] |

| Purity | ≥ 97% (HPLC) | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 168-171 °C | [1][4][5] |

| Boiling Point | 540.2 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.284 g/cm³ (Predicted) | |

| Solubility in water | Soluble | |

| Appearance | White to off-white powder | [1] |

| pKa | 12.62 ± 0.35 (Predicted) | |

| LogP | -2.8 |

Table 3: Spectral Data

| Spectrum Type | Key Data/Peaks | Source |

| ¹H NMR (DMSO-d6) | Signals for NH, OH, NH2, and CH2 groups have been reported. | [1] |

| ¹³C NMR (DMSO-d6) | Signals for C=O and CH2 carbons have been reported. | [1] |

| IR (KBr disc) | Peaks around 3312 and 3287 cm⁻¹ (-NH symm), 1627 and 1608 cm⁻¹ (C=O), and 1532 cm⁻¹ (N-H bend) have been observed. | [7] |

| Mass Spectrometry | Data available through NIST Mass Spectrometry Data Center. | [6] |

Experimental Protocols

Synthesis of this compound Derivatives (Illustrative Protocol)

While a specific protocol for the synthesis of unsubstituted this compound is not detailed in the provided search results, the synthesis of its derivatives through cyclocondensation reactions provides a strong methodological basis. The following is a generalized protocol based on the synthesis of pyrazolyl-substituted succinic acid hydrazides.[1]

Materials:

-

4-alkoxy-1,1,1-trihaloalk-3-en-2-one

-

Succinic acid dihydrazide

-

Ethanol

-

Distilled water

Procedure:

-

A solution of 4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones (10 mmol), succinic acid dihydrazide (5 mmol), ethanol (20 mL), and distilled water (1 mL) is prepared.[1]

-

The reaction mixture is stirred at 80 °C for 5-10 hours.[1]

-

The solvent is then partially evaporated under reduced pressure.[1]

-

Upon cooling to ≤ 8 °C for 1-2 days, the product crystallizes and is isolated by filtration.[1]

-

The solid product is washed with cold ethanol and dried under vacuum.[1]

Purification by Recrystallization

This compound can be purified by recrystallization from ethanol.[1] A general procedure for recrystallization of an organic solid is as follows:

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve the crude this compound in the minimum amount of hot ethanol.

-

If the solution is colored, it may be treated with activated carbon.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration under reduced pressure using a Büchner funnel.[8]

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[8]

-

Dry the purified crystals in a vacuum desiccator.[9]

HPLC Analysis

A reverse-phase HPLC method can be used for the analysis of this compound.[3][10]

Instrumentation and Conditions:

-

Column: Newcrom R1 reverse-phase column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[3][10]

-

Detection: UV detection is suitable.

Role in Signaling Pathways and Drug Development

While direct evidence for the mechanism of action of this compound in specific signaling pathways is limited in the available literature, the structurally related molecule, succinate, is a well-established signaling molecule, particularly in the context of cancer. The accumulation of succinate in the tumor microenvironment can drive tumorigenesis and metastasis.[11][12][13] It is plausible that this compound, as a derivative or potential metabolic precursor/mimic, could interact with these pathways.

Succinate-Mediated HIF-1α Stabilization

In cancer cells with mutations in succinate dehydrogenase (SDH), succinate accumulates and can inhibit prolyl hydroxylases (PHDs).[11] PHDs are responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). The inhibition of PHDs leads to the stabilization of HIF-1α, which then promotes the transcription of genes involved in angiogenesis, cell proliferation, and metastasis.[11][12][13]

Caption: Succinate-mediated stabilization of HIF-1α.

SUCNR1 Signaling Pathway

Extracellular succinate can also act as a signaling molecule by binding to its receptor, SUCNR1 (also known as GPR91).[11] This interaction can activate downstream signaling cascades, such as the PI3K/Akt and ERK1/2 pathways, which are involved in cell migration, proliferation, and angiogenesis.[11] This suggests that targeting the succinate-SUCNR1 axis could be a therapeutic strategy in cancer.

Caption: Extracellular succinate signaling via SUCNR1.

Experimental Workflow: Synthesis to Biological Assay

The following diagram outlines a general workflow for the synthesis, purification, and subsequent biological evaluation of this compound or its derivatives in the context of cancer research.

Caption: General experimental workflow.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential applications in various scientific fields. This guide has provided a summary of its core chemical and physical properties, outlined key experimental methodologies for its synthesis and analysis, and explored its potential relevance to cancer biology through the lens of succinate signaling. Further research into the direct biological activities of this compound is warranted to fully elucidate its potential as a therapeutic agent or a tool for chemical biology.

References

- 1. scispace.com [scispace.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Succinic anhydride(108-30-5) 1H NMR [m.chemicalbook.com]

- 5. This compound - Starshinechemical [starshinechemical.com]

- 6. This compound | C4H10N4O2 | CID 72491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Succinic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic dihydrazide is a molecule of significant interest due to its structural similarity to succinate, a key intermediate in the citric acid cycle. This guide delineates the core mechanism of action of this compound, positing it as a competitive inhibitor of succinate dehydrogenase (SDH). Inhibition of this critical enzyme disrupts cellular respiration and initiates a cascade of downstream signaling events, including the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and potential activation of the succinate receptor 1 (SUCNR1). This document provides a comprehensive overview of the biochemical pathways, quantitative data from analogous compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the involved signaling cascades and experimental workflows.

Introduction

This compound (also known as butanedihydrazide) is a symmetrical molecule characterized by a four-carbon backbone identical to that of succinic acid, with hydrazide groups at both ends.[1][2][3] This structural mimicry of the natural substrate for succinate dehydrogenase (SDH) is the foundation of its primary mechanism of action. SDH, also known as mitochondrial complex II, is a unique enzyme that participates in both the citric acid cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[4][5][6] Inhibition of SDH can have profound effects on cellular metabolism and signaling.[5][7][8] This guide explores the direct and downstream consequences of SDH inhibition by this compound, providing a technical resource for researchers in cellular biology and drug development.

Core Mechanism: Competitive Inhibition of Succinate Dehydrogenase

The primary proposed mechanism of action for this compound is the competitive inhibition of succinate dehydrogenase.[1][9][10][11] this compound's structural resemblance to succinate allows it to bind to the active site of SDH, thereby preventing the binding and oxidation of the endogenous substrate.[1][9] This competitive inhibition disrupts the flow of electrons in the electron transport chain and leads to the accumulation of succinate within the mitochondrial matrix and subsequently in the cytoplasm.[5][12]

Quantitative Data on Hydrazide Derivatives as SDH Inhibitors

| Compound Class | Specific Compound | Target Organism/System | IC50/EC50 | Reference |

| d/l-camphorhydrazide derivatives | Compound A1-7 (d-camphor) | Rhizoctonia solani | EC50: 0.38 µg/mL | [13][14] |

| Compound A2-7 (l-camphor) | Rhizoctonia solani | EC50: 0.48 µg/mL | [13][14] | |

| Compound A2-5 (l-camphor) | Valsa mali | EC50: 3.27 µg/mL | [14] | |

| Compound A2-7 | Fusarium graminearum | EC50: 2.13 µg/mL | [14] | |

| Pyrazole-4-carbohydrazides | Compound 7l | Fusarium graminearum | EC50: 0.47 µg/mL | [13] |

| Compound 7t | Fusarium graminearum | EC50: 0.46 µg/mL | [13] | |

| Adamantane hydrazide-hydrazones | Not Specified | Various bacterial and fungal strains | MIC: 25-100 µg/mL | [15] |

| Benzoylhydrazide HDAC Inhibitor | UF010 | Human Breast Cancer Cells (MDA-MB-231) | Not Applicable (Gene Expression) | [16][17] |

Note: The data presented for analogous compounds are intended to illustrate the potential for hydrazide derivatives to inhibit SDH or affect related cellular processes. These values are not directly representative of this compound's activity.

Downstream Signaling Pathways

The inhibition of SDH and the subsequent accumulation of intracellular succinate trigger significant downstream signaling events.

Stabilization of HIF-1α

Accumulated cytosolic succinate inhibits prolyl hydroxylase domain (PHD) enzymes.[12][18] PHDs are responsible for hydroxylating HIF-1α, marking it for ubiquitination and proteasomal degradation under normoxic conditions.[18] By inhibiting PHDs, succinate accumulation leads to the stabilization and activation of HIF-1α, even in the presence of oxygen, a state often referred to as "pseudohypoxia".[12][18] Activated HIF-1α translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to hypoxia.[18][19][20]

Activation of SUCNR1 Signaling

Elevated extracellular succinate can act as a signaling molecule by binding to and activating the G protein-coupled receptor, SUCNR1 (also known as GPR91).[21][22][23][24] Activation of SUCNR1 can trigger various downstream pathways, including those mediated by Gq and Gi proteins, leading to increases in intracellular calcium and modulation of cyclic AMP (cAMP) levels.[22][23] This can influence processes such as inflammation, blood pressure regulation, and immune cell function.[21][22] It is plausible that the accumulation of intracellular succinate due to SDH inhibition by this compound could lead to increased succinate efflux and subsequent activation of SUCNR1 on the cell surface or on neighboring cells.

Mandatory Visualizations

Caption: Proposed mechanism of action of this compound.

References

- 1. A competitive inhibitor of succinic dehydrogenase is class 12 biology CBSE [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. DeSigN: connecting gene expression with therapeutics for drug repurposing and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interaction of the membrane-bound succinate dehydrogenase with substrate and competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors inspired by natural d/l-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The regulation of Hypoxia-Inducible Factor-1 (HIF-1alpha) expression by Protein Disulfide Isomerase (PDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Activation of succinate receptor 1 boosts human mast cell reactivity and allergic bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Structural insights into ligand recognition and activation of the succinate receptor SUCNR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinic Dihydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic dihydrazide, also known as butanedihydrazide or succinyl dihydrazide, is a versatile chemical compound with the molecular formula C4H10N4O2. Its symmetrical structure, featuring a four-carbon backbone flanked by two hydrazide groups, allows it to participate in a wide array of chemical reactions, making it a valuable building block and functional molecule in diverse scientific and industrial fields. This technical guide provides a comprehensive review of the synthesis, properties, and key applications of this compound, with a focus on its roles in polymer chemistry, agriculture, and pharmaceutical sciences. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in materials science, drug discovery, and agricultural technology.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is soluble in water and possesses a melting point in the range of 168-171 °C.[1][2] The presence of two reactive hydrazide groups makes it an excellent candidate for crosslinking reactions and as a precursor for the synthesis of various heterocyclic compounds.

| Property | Value | Reference |

| Molecular Formula | C4H10N4O2 | [1][2] |

| Molecular Weight | 146.15 g/mol | [1] |

| CAS Number | 4146-43-4 | [1] |

| Melting Point | 168-171 °C | [1][2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is through the hydrazinolysis of succinic acid or its esters, such as diethyl succinate or dimethyl succinate. This reaction involves heating the succinic acid derivative with hydrazine hydrate.

Experimental Protocol: Hydrazinolysis of Diethyl Succinate

Materials:

-

Diethyl succinate

-

Hydrazine hydrate (80% solution)

-

Absolute ethanol

Procedure:

-

A mixture of diethyl succinate (1 mole) and an 80% solution of hydrazine hydrate (2 moles) in absolute ethanol is prepared.

-

The mixture is refluxed for 6-8 hours.

-

After reflux, the reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration.

-

The crude product is then recrystallized from ethanol to yield pure this compound.

Recent studies have also explored the use of ion-exchange resins as catalysts for the liquid-phase hydrazinolysis of succinic acid, achieving high yields of up to 93%.[3]

Synthesis of this compound via Hydrazinolysis.

Applications

Plant Growth Regulation (Daminozide)

A well-known derivative of succinic acid, N-(dimethylamino)succinamic acid, commonly known as daminozide, has been widely used as a plant growth regulator.[4][5][6] Its primary function is to control plant height by inhibiting internodal elongation, leading to more compact and robust plants.[4]

Daminozide acts as an inhibitor of gibberellin biosynthesis.[1][2][4] Gibberellins are plant hormones that play a crucial role in stem elongation. Daminozide specifically blocks the 3β-hydroxylation of GA20 to the biologically active GA1, a late step in the gibberellin biosynthesis pathway.[2] This inhibition is believed to be due to the structural similarity of daminozide to 2-oxoglutarate, a co-substrate for the dioxygenases involved in this conversion.[2]

Inhibition of Gibberellin Biosynthesis by Daminozide.

Polymer Crosslinking and Hydrogel Formation

This compound serves as an effective crosslinking agent for various polymers, including polysaccharides like chitosan and collagen.[7] This crosslinking ability is attributed to the reaction of its hydrazide groups with functional groups on the polymer chains, such as carboxyl or aldehyde groups.

This compound can be used to crosslink chitosan, a biopolymer with applications in drug delivery and tissue engineering. The crosslinking process enhances the mechanical properties and stability of the chitosan matrix.

Materials:

-

Chitosan

-

This compound

-

1% Acetic acid solution

-

Deionized water

Procedure:

-

Prepare a 1% (w/v) solution of chitosan in 1% acetic acid.

-

Separately, prepare a solution of this compound in deionized water.

-

Add the this compound solution to the chitosan solution under constant stirring. The concentration of this compound can be varied to control the degree of crosslinking.

-

Continue stirring the mixture for a specified period (e.g., 4-6 hours) at room temperature to allow for the crosslinking reaction to occur.

-

The resulting crosslinked chitosan hydrogel can then be purified by dialysis against deionized water to remove any unreacted this compound.

Crosslinking of Chitosan with this compound.

Studies have shown that crosslinking with succinic acid (a related dicarboxylic acid) significantly improves the mechanical properties of chitosan and collagen scaffolds. While specific data for this compound is less reported, the trends are expected to be similar.

| Material | Crosslinker Concentration (% w/v) | Tensile Strength (MPa) | Young's Modulus (MPa) |

| Chitosan | 0 (Control) | 0.79 | - |

| SACCH | 0.2% Succinic Acid | 2.91 | 10.6 |

| Collagen | 0 (Control) | 0.3 | - |

| SACC | 0.2% Succinic Acid | 0.97 | 20.45 |

SACCH: Succinic acid cross-linked chitosan; SACC: Succinic acid cross-linked collagen. Data adapted from studies on succinic acid crosslinking.[7]

Curing Agent for Epoxy Resins

Dihydrazides, including this compound, are utilized as thermal latent curing agents for epoxy resins.[8][9] The hydrazide groups react with the epoxide rings of the epoxy resin upon heating, leading to the formation of a crosslinked thermoset polymer with enhanced mechanical and thermal properties. The curing temperature is related to the melting point of the dihydrazide.[9]

The choice of dihydrazide curing agent influences the final properties of the epoxy system.

| Dihydrazide Curing Agent | Melting Point (°C) | Adhesion Strength (kgf cm⁻²) | Elongation (%) |

| Adipic Dihydrazide (ADH) | 181 | 28.3 | - |

| This compound (SDH) | 170 | 50.4 | - |

| Isophthalic Dihydrazide (IDH) | 224 | 25.7 | - |

| VDH (bulky heterocyclic) | 120 | 54.3 | 57.3 |

Data from a study on various dihydrazides as curing agents for epoxy-based sealing materials.[8]

Pharmaceutical Applications and Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting biological activities. Its two hydrazide functionalities allow for the construction of bis-heterocyclic systems.

This compound can be reacted with 1,3-dicarbonyl compounds or their equivalents to form bis-pyrazole derivatives. These reactions typically proceed through a condensation mechanism.

Materials:

-

4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones

-

Succinic acid dihydrazide

-

Ethanol

-

Distilled water

Procedure:

-

A solution of the 4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (10 mmol), succinic acid dihydrazide (5 mmol), ethanol (20 mL), and distilled water (1 mL) is prepared.

-

The mixture is stirred at 80 °C for 5-10 hours.

-

After the reaction, the solvent is partially evaporated under reduced pressure.

-

Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried.

Synthesis of Bis-pyrazoline Derivatives.

Numerous studies have investigated the anticancer potential of hydrazide-hydrazone derivatives. While specific data for derivatives of this compound are part of broader studies, the general findings indicate that the hydrazone moiety is a promising pharmacophore. The anticancer activity is often dependent on the nature of the substituents attached to the hydrazone framework.

| Compound Type | Cancer Cell Line | IC50 (µM) |

| Benzylidene hydrazine benzamides | A549 (Lung) | Varies based on substituents |

| Quinoline-hydrazide scaffold | MDA-MB-231 (Breast) | <30% viability reduction |

| Hydrazide-hydrazone derivatives | PC-3 (Prostate) | 1.32 - (for a specific derivative) |

| MCF-7 (Breast) | 2.99 - (for a specific derivative) | |

| HT-29 (Colon) | 1.71 - (for a specific derivative) |

The IC50 values are highly dependent on the specific chemical structure of the derivative.[10][11]

Safety and Toxicology

This compound is classified as harmful if swallowed.[12] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a multifunctional and valuable chemical intermediate with a broad spectrum of applications. Its utility as a plant growth regulator, a crosslinking agent for polymers and hydrogels, a curing agent for epoxy resins, and a precursor for biologically active heterocyclic compounds highlights its significance in various fields of research and development. This technical guide has provided a comprehensive overview of its properties, synthesis, and major applications, complete with quantitative data and experimental protocols, to aid researchers and professionals in leveraging the potential of this versatile molecule. Further research into novel derivatives and applications of this compound is likely to unveil even more of its capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]

- 3. mdpi.com [mdpi.com]

- 4. The Plant Growth Regulator Daminozide is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daminozide [sitem.herts.ac.uk]

- 6. Daminozide reduces red color intensity in herbaceous peony (Paeonia lactiflora Pall.) flowers by inhibiting the expression of flavonoid biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. ac-catalysts.com [ac-catalysts.com]

- 10. scholar.unair.ac.id [scholar.unair.ac.id]

- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dawn of a Scaffold: Early Research on Butanedihydrazide

For researchers, scientists, and drug development professionals, this technical guide delves into the foundational research on butanedihydrazide (also known as succinic dihydrazide). This document provides a comprehensive overview of its initial synthesis, physicochemical properties, and early biological investigations, presenting the core data and methodologies that established this compound as a versatile chemical scaffold.

Butanedihydrazide, a symmetrical dihydrazide derived from succinic acid, emerged from the pioneering work of early 20th-century chemists. Its simple, yet reactive structure, featuring two hydrazide moieties, positioned it as a valuable building block for the synthesis of a wide array of heterocyclic compounds and as a candidate for biological activity screening. This guide recapitulates the seminal data and protocols from its earliest explorations.

Physicochemical Characteristics

The fundamental physical and chemical properties of butanedihydrazide were established in its early characterizations. These properties are crucial for its application in synthesis and for understanding its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₄H₁₀N₄O₂ |

| Molecular Weight | 146.15 g/mol |

| Melting Point | 170-171 °C |

| Boiling Point | 540.2 °C at 760 mmHg (Predicted) |

| Water Solubility | Soluble |

| Appearance | White crystalline powder |

Core Synthesis: The Genesis of Butanedihydrazide

The earliest documented synthesis of butanedihydrazide is attributed to Curtius and Franzen in 1902, published in the Journal für praktische Chemie. Their method, a straightforward hydrazinolysis of a succinic acid ester, laid the groundwork for subsequent preparations of this compound.

Experimental Protocol: Synthesis from Diethyl Succinate

This protocol is based on the foundational principles of early synthesis.

Materials:

-

Diethyl succinate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

Diethyl succinate and an excess of 80% hydrazine hydrate are combined in a round-bottom flask.

-

The mixture is heated under reflux for a period of 0.5 to 2 hours.

-

Following the initial reflux, the reaction is continued with fractional distillation to remove the ethanol and water byproducts. The reaction temperature is maintained between 95-115°C.

-

After the reaction is complete (typically after several hours), the excess hydrazine hydrate and any remaining volatile components are removed by vacuum distillation.

-

The resulting solid product, butanedihydrazide, is then collected.

Quantitative Data:

-

Yield: Modern adaptations of this method report yields as high as 89%.

Early Biological Investigations: A Search for Bioactivity

The mid-20th century saw a surge in the screening of chemical compounds for pharmacological activity. While specific, quantitative data from the earliest studies on butanedihydrazide is sparse in readily available literature, the broader class of hydrazides was a subject of significant interest, particularly for their potential antimicrobial and tuberculostatic properties.

It is documented that hydrazides were investigated for their ability to inhibit the growth of various microorganisms. The isonicotinic acid hydrazide (isoniazid), a prominent antituberculosis drug, spurred research into other hydrazide-containing compounds. While early reviews discuss the tuberculostatic potential of this chemical class, specific data points for butanedihydrazide from this era are not widely cited in modern databases.

More recent studies have revisited the antimicrobial potential of butanedihydrazide and its derivatives, confirming moderate activity against certain bacterial and fungal strains. These contemporary findings support the historical interest in this class of compounds.

Conceptual Pathway for Antimicrobial Screening

The general workflow for evaluating the antimicrobial properties of a novel compound during the mid-20th century would have followed a logical progression from in vitro testing to more complex evaluations if initial results were promising.

Conclusion

The early research on butanedihydrazide established a simple and effective synthesis method and defined its fundamental physicochemical properties. While the historical record of its initial biological screening is not as detailed as modern studies, the interest in the broader class of hydrazides for antimicrobial activity provides a context for its investigation. The foundational work on butanedihydrazide has enabled its continued use as a versatile scaffold in medicinal chemistry and materials science, demonstrating the enduring value of this core chemical entity.

Succinic Dihydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic dihydrazide, with the chemical formula C₄H₁₀N₄O₂, is a versatile molecule with significant applications in medicinal chemistry, polymer science, and as a general chemical intermediate.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and characterization are included, alongside spectroscopic data and a discussion of its structural features.

Molecular Structure and Formula

This compound, systematically named butanedihydrazide, is a symmetrical molecule derived from succinic acid by the replacement of both hydroxyl groups with hydrazinyl groups.[2]

Chemical Formula and Molecular Weight

Structural Representation

The structure of this compound is characterized by a central four-carbon chain (the succinyl moiety) flanked by two hydrazide functional groups (-CONHNH₂).

-

SMILES: C(CC(=O)NN)C(=O)NN[3]

-

InChI: InChI=1S/C4H10N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10)[2]

While a definitive single-crystal X-ray diffraction study detailing precise bond lengths and angles for this compound was not publicly available in its entirety, data for closely related hydrazide structures from the Cambridge Structural Database (CCDC) can provide valuable comparative insights. For instance, the bond lengths and angles in carbohydrazide have been determined, offering a reference for the hydrazide moiety.[4] It is anticipated that the succinyl backbone will exhibit typical sp³ C-C and C-H bond lengths and angles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Melting Point | 170-171 °C | [3][5] |

| Boiling Point | 540.2 °C (at 760 mmHg) | [3] |

| Density | 1.284 g/cm³ | [3] |

| Water Solubility | Soluble | [3] |

| Hydrogen Bond Donors | 4 | [2][3] |

| Hydrogen Bond Acceptors | 4 | [2][3] |

| Rotatable Bonds | 3 | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3050 | N-H stretching vibrations (hydrazide) |

| ~2950 - 2850 | C-H stretching vibrations (alkane) |

| ~1640 | C=O stretching (Amide I band) |

| ~1530 | N-H bending (Amide II band) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~2.4 ppm (s, 4H, -CH₂-CH₂-)

-

δ ~4.2 ppm (s, 4H, -NH₂)

-

δ ~9.0 ppm (s, 2H, -CONH-)

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~29 ppm (-CH₂-CH₂-)

-

δ ~170 ppm (C=O)

Experimental Protocols

Synthesis of this compound from Diethyl Succinate

This protocol describes the synthesis of this compound via the hydrazinolysis of diethyl succinate.

Materials:

-

Diethyl succinate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (95%)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl succinate (1 mole equivalent) and ethanol.

-

Slowly add hydrazine hydrate (2.2 mole equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of this compound will form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

-

Recrystallize the crude product from a minimal amount of hot deionized water or an ethanol-water mixture to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Characterization

Purity Assessment: The purity of the synthesized this compound can be assessed by determining its melting point and comparing it to the literature value (170-171 °C). Further purity analysis can be performed using High-Performance Liquid Chromatography (HPLC).

Titration: The purity of this compound can also be determined by acid-base titration. The two basic hydrazide groups can be titrated with a standardized solution of a strong acid (e.g., HCl).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification of this compound.

Reaction with Aldehydes and Ketones

This compound readily reacts with aldehydes and ketones to form the corresponding bis-hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of water.

References

An In-depth Technical Guide to Succinic Dihydrazide (CAS 4146-43-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic dihydrazide (CAS 4146-43-4), also known as butanedihydrazide, is a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and polymer science.[1] Its structure, featuring a succinic acid backbone with two hydrazide functional groups, allows it to serve as a valuable building block in organic synthesis and as a modulator of biological processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and biological activities of this compound, with a focus on its potential therapeutic applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and various organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4146-43-4 | [1][2] |

| Molecular Formula | C₄H₁₀N₄O₂ | [1][2] |

| Molecular Weight | 146.15 g/mol | [1][2] |

| IUPAC Name | butanedihydrazide | [2] |

| Synonyms | Butanedihydrazide, Succinhydrazide, Succinyl dihydrazide | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 170-171 °C | |

| Solubility | Soluble in water | [1] |

| InChI | InChI=1S/C4H10N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) | [2] |

| InChIKey | HCOMFAYPHBFMKU-UHFFFAOYSA-N | [2] |

| SMILES | C(CC(=O)NN)C(=O)NN | [2] |

Synthesis and Characterization

Synthesis Protocol: From Diethyl Succinate and Hydrazine Hydrate

A common and efficient method for the synthesis of this compound involves the reaction of diethyl succinate with hydrazine hydrate.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a rectifying column, add diethyl succinate (174 g, 1 mole) and 80% hydrazine hydrate (150 g, 2.4 moles).

-

Reaction: Heat the flask with stirring to reflux for 30 minutes. As the reaction proceeds, ethanol and water will begin to distill. Maintain the reaction temperature between 95-115°C and the temperature at the top of the rectifying column between 75-85°C. Continue the reaction for 6 hours.

-

Work-up: After the reaction is complete, stop heating and stirring. Perform vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted diethyl succinate.

-

Product Isolation: The resulting solid is this compound. The reported yield for this method is approximately 89% (129.9 g).

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations and Assignments |

| ¹H NMR | (400 MHz, CDCl₃, δ, ppm): 1.26 (s, 4H, 2CH₂), 7 (s, 2H, 2NH), 7.5 (s, 4H, 2NH₂) |

| ¹³C NMR | (DMSO-d₆, δ, ppm): Signals for carbonyl carbons are expected around 170 ppm and for the ethylene carbons around 29 ppm. |

| FT-IR | (KBr, cm⁻¹): Symmetrical N-H stretching vibrations around 3312 and 3287 cm⁻¹, amide C=O stretching vibrations around 1627 and 1608 cm⁻¹, and an N-H bending vibration around 1532 cm⁻¹. |

| Mass Spec. | (ESI, m/z): (M+H)⁺ = 147 |

Biological Activities and Putative Mechanisms of Action

This compound has been reported to possess anti-inflammatory and antimicrobial properties.[1] While the precise mechanisms of action are still under investigation, a plausible hypothesis is that this compound may act as a pro-drug, undergoing in vivo hydrolysis to release succinate. Succinate is a known signaling molecule that can modulate inflammatory and immune responses through two primary pathways: stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and activation of the G-protein coupled receptor SUCNR1 (also known as GPR91).

Hypothesized Signaling Pathway: HIF-1α Stabilization

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation. Succinate can inhibit PHDs, leading to the stabilization of HIF-1α, which can then translocate to the nucleus and induce the expression of various genes, including those involved in inflammation such as Interleukin-1β (IL-1β).

Hypothesized HIF-1α Signaling Pathway for this compound

Caption: Hypothesized HIF-1α stabilization pathway by this compound.

Hypothesized Signaling Pathway: SUCNR1 Activation

Extracellular succinate can bind to and activate the G-protein coupled receptor SUCNR1, which is expressed on various immune cells. Activation of SUCNR1 can trigger downstream signaling cascades, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, leading to the production of inflammatory mediators.

Hypothesized SUCNR1 Signaling Pathway for this compound

Caption: Hypothesized SUCNR1 activation pathway by this compound.

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Detailed Methodology:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay evaluates the anti-inflammatory effect of this compound by measuring its ability to reduce paw swelling induced by carrageenan.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Detailed Methodology:

-

Animal Acclimatization and Grouping: Acclimatize rodents (e.g., Wistar rats) to laboratory conditions. Divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving indomethacin), and one or more test groups receiving different doses of this compound.

-

Dosing: Administer this compound, the positive control, or the vehicle to the respective animal groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the volume of the injected paw immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic routes. Its potential as an anti-inflammatory and antimicrobial agent warrants further investigation. The hypothesized mechanisms of action, centered around the established signaling pathways of its potential metabolite, succinate, provide a strong foundation for future research into its therapeutic applications. The experimental protocols detailed in this guide offer a starting point for researchers to explore the properties and biological activities of this promising molecule.

References

The Multifaceted Biological Activities of Succinic Dihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic dihydrazide (also known as butanedihydrazide) is a versatile organic compound with the molecular formula C₄H₁₀N₄O₂.[1] It serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, polymers, and other bioactive molecules.[2][3][4] Its unique chemical structure, characterized by a central succinyl moiety flanked by two hydrazide groups, imparts a remarkable range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological properties, and underlying mechanisms of action of this compound and its derivatives, with a focus on its potential applications in pharmaceutical and agrochemical research.

Synthesis of this compound

This compound is typically synthesized through the hydrazinolysis of succinic acid or its esters. A common laboratory-scale synthesis involves the reaction of succinic acid with hydrazine hydrate.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Succinic acid

-

Hydrazine hydrate

-

Ion-exchange resin catalyst (e.g., AV-17-8)[3]

-

Aqueous medium (e.g., distilled water)

-

Ethanol (for recrystallization, if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of succinic acid and an aqueous medium is prepared.

-

An ion-exchange resin catalyst is added to the mixture.[3]

-

Hydrazine hydrate is added, and the reaction mixture is heated to 90°C with stirring for approximately 3 hours.[3]

-

The progress of the reaction can be monitored using appropriate analytical techniques such as photocolorimetry or IR spectroscopy.[3]

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline powder.

The yield of succinyldihydrazide can reach up to 93% using an efficient anion exchanger like AV-17-8.[3]

Synthesis of this compound.

Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Hydrazide derivatives are known for their antimicrobial properties.[5] this compound serves as a precursor for the synthesis of various heterocyclic compounds that exhibit significant antibacterial and antifungal activities.

Experimental Protocol: Antimicrobial Susceptibility Testing (Paper Disc Diffusion Method)

This method is widely used for the preliminary screening of antimicrobial activity.

Materials:

-

Nutrient agar medium

-

Sterile petri dishes

-

Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Sterile paper discs (6 mm in diameter)

-

Solution of the test compound in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes.

-

Once the agar solidifies, uniformly inoculate the surface with a standardized suspension of the test microorganism.

-

Impregnate sterile paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Paper Disc Diffusion Assay Workflow.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method provides a quantitative measure of antimicrobial activity.

Materials:

-

96-well microtiter plates

-

Bacterial suspension standardized to 0.5 McFarland

-

Mueller-Hinton Broth (MHB)

-

Test compound solution

-

Positive and negative controls

Procedure:

-

Dispense MHB into all wells of a 96-well plate.

-

Create a serial two-fold dilution of the test compound across the wells.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone 5c | B. subtilis | 2.5 (mg/mL) | [5] |

| Hydrazide-hydrazone 5f | E. coli | 2.5 (mg/mL) | [5] |

| Hydrazide-hydrazone 5f | K. pneumoniae | 2.5 (mg/mL) | [5] |

| Cyclic imide A₁B | E. coli | 16 | [6] |

Antifungal Activity

Derivatives of this compound have shown potent activity against various plant pathogenic fungi. A key mechanism of action for some of these derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[7][8]

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | EC₅₀ (µg/mL) | Reference |

| Pyrazole-hydrazide 5aa | Fusarium graminearum | 0.12 | [7] |

| Pyrazole-hydrazide 5aa | Botrytis cinerea | 4.48 | [7] |

| Pyrazole-hydrazide 5aa | Sclerotinia sclerotiorum | 0.33 | [7] |

| Pyrazole-hydrazide 5aa | Rhizoctonia solani | 0.15 | [7] |

| Pyrazole-4-acetohydrazide 6w | Rhizoctonia solani | 0.27 | [8] |

| Pyrazole-4-acetohydrazide 6c | Fusarium graminearum | 1.94 | [8] |

| Pyrazole-4-acetohydrazide 6f | Botrytis cinerea | 1.93 | [8] |

Signaling Pathway: Inhibition of Succinate Dehydrogenase

Antifungal Mechanism via SDH Inhibition.

Anticancer Activity

Derivatives of this compound, particularly those incorporating heterocyclic moieties, have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis through the activation of stress-signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

96-well plates

-

Culture medium

-

Test compound solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀).

MTT Assay Workflow for Cytotoxicity.

Table 3: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dicarboximide Ic | K562 (Leukemia) | Not specified, but induces apoptosis | [9] |

| Dicarboximide II | K562 (Leukemia) | Not specified, but induces apoptosis | [9] |

| Triazine derivative 7f | EGFR | 0.059 | [2] |

| Triazine derivative 7d | EGFR | 0.070 | [2] |

| Thiobarbiturate-s-triazine | HCT-116 (Colon) | 1.9 (µg/mL) | [2] |

| Thiobarbiturate-s-triazine | HepG2 (Liver) | 3.8 (µg/mL) | [2] |

Signaling Pathway: Proposed Anticancer Mechanism

Some succinimide derivatives have been shown to induce apoptosis by activating stress-activated protein kinase (SAPK) pathways, including JNK and p38 MAP kinase.[9] This leads to the upregulation of pro-apoptotic genes and ultimately, programmed cell death.

Proposed Anticancer Apoptotic Pathway.

Antiviral Activity

Recent studies have highlighted the antiviral potential of succinate, a molecule closely related to this compound, against influenza viruses.[10][11] The proposed mechanism involves the post-translational modification of viral proteins. Derivatives of this compound have also been investigated for their activity against plant viruses like the Tobacco Mosaic Virus (TMV).

Signaling Pathway: Antiviral Mechanism against Influenza Virus

Succinate has been shown to inhibit influenza virus replication by inducing the succinylation of the viral nucleoprotein (NP) at a highly conserved lysine residue.[10][11] This modification is thought to interfere with the electrostatic interactions between the nucleoprotein and viral RNA, thereby impairing the formation and trafficking of viral ribonucleoprotein (vRNP) complexes and disrupting the viral replication cycle.[10][11]

Antiviral Mechanism of Succinate.

Table 4: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Activity (% inhibition at 500 mg/L) | Reference |

| 4-Oxo-4H-quinoline acylhydrazone 4 | Tobacco Mosaic Virus (TMV) | Inactive: 51.2, Curative: 47.6, Protective: 46.3 | |

| 4-Oxo-4H-quinoline acylhydrazone 11 | Tobacco Mosaic Virus (TMV) | Inactive: 49.6, Curative: 43.0, Protective: 45.2 | |

| 4-Oxo-4H-quinoline acylhydrazone 17 | Tobacco Mosaic Virus (TMV) | Inactive: 47.1, Curative: 49.2, Protective: 44.1 |

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, the role of its parent molecule, succinate, in inflammation is well-documented. Succinate can act as a pro-inflammatory signal by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), which in turn promotes the expression of inflammatory cytokines like IL-1β. Conversely, some studies suggest that succinate can also have anti-inflammatory effects.[5] Furthermore, various hydrazide derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2]

Proposed Anti-inflammatory Signaling Pathway

It is hypothesized that certain this compound derivatives may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound derivatives may interfere with this cascade, potentially at the level of IKK activation or IκB degradation.

Hypothesized Anti-inflammatory Mechanism.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, antifungal, anticancer, and antiviral agents, coupled with their potential for anti-inflammatory applications, makes them attractive candidates for further investigation in drug discovery and development. The versatility of the this compound scaffold allows for the synthesis of diverse chemical libraries, offering ample opportunities for the optimization of lead compounds with enhanced potency and selectivity. Future research should focus on elucidating the precise mechanisms of action, particularly for the anti-inflammatory and anticancer activities, and on conducting in vivo studies to validate the therapeutic potential of these promising molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. glaceum.com [glaceum.com]

- 10. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 11. Succinate: a metabolic signal in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Succinic Dihydrazide Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for succinic dihydrazide powder to ensure its safe use in research and development environments. The following sections detail the chemical's properties, associated hazards, proper handling and storage procedures, emergency protocols, and waste disposal guidelines.

Chemical and Physical Properties

This compound, also known as butanedihydrazide, is a white crystalline powder.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C4H10N4O2 | [2][3][4][5][6][7] |

| Molecular Weight | 146.15 g/mol | [2][4][5][6] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 168 - 171 °C | [3][5][7] |

| Solubility | Soluble in water | [2][5][7] |

| Density | ~1.284 g/cm³ (Predicted) | [5][7] |

| Flash Point | Not applicable / 280.5 °C | [1][5][7] |

| Boiling Point | Decomposes before boiling / 540.2 °C (Predicted) | [2][7] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4][8][9] It is important to be aware of the potential hazards before handling this compound.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Toxicology Data

Understanding the toxicity of this compound is crucial for assessing its risk. The following table summarizes the available toxicological data.

| Test | Species | Route | Value |

| LD50 | Mouse | Intraperitoneal | > 1 g/kg |

| LD50 | Mouse | Oral | 6300 mg/kg |

| LD50 | Rat | Oral | 8400 mg/kg |

| LD50 | Rabbit | Skin | > 5 g/kg |

| LC50 | Rat | Inhalation | > 147 gm/m3/1H |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[1][10][11] A chemical fume hood is recommended, especially when handling large quantities or when dust generation is likely.[10]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][10]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound powder:

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[1][8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) should be used.[1]

Handling Procedures

Storage Conditions

-

Keep containers tightly closed to prevent moisture absorption.[2][10]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

Keep in a dark place, under an inert atmosphere at room temperature.[5][7]

Experimental Protocols

Protocol for Weighing and Preparing Solutions

-

Preparation: Don the appropriate PPE (lab coat, gloves, and safety goggles). Ensure the chemical fume hood is operational.

-